((Chloromethoxy)methyl)cyclohexane

Description

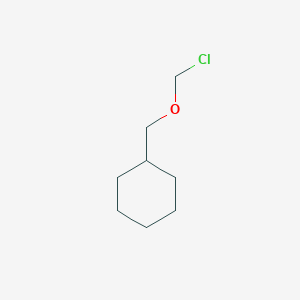

((Chloromethoxy)methyl)cyclohexane (CAS: 3587-62-0), also known as chloromethyl cyclohexyl ether or (chloromethoxy)cyclohexane, is a halogenated cyclohexane derivative characterized by a chloromethoxy (-OCH2Cl) group attached to the cyclohexane ring . Structurally, it combines the hydrophobic cyclohexane moiety with a reactive chlorinated ether group, making it a versatile intermediate in organic synthesis. Its molecular formula is C7H13ClO, with a molecular weight of 148.63 g/mol .

Properties

CAS No. |

1625-60-1 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

chloromethoxymethylcyclohexane |

InChI |

InChI=1S/C8H15ClO/c9-7-10-6-8-4-2-1-3-5-8/h8H,1-7H2 |

InChI Key |

QZZVDGKPSLFMGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Chloromethoxy)methyl)cyclohexane typically involves the reaction of cyclohexane with chloromethyl methyl ether under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((Chloromethoxy)methyl)cyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of hydroxymethylcyclohexane.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

((Chloromethoxy)methyl)cyclohexane serves as an intermediate in synthesizing pharmaceutical compounds targeting cancer and cardiovascular diseases. Its ability to form derivatives with various functional groups makes it valuable in drug development. Case studies have demonstrated its utility in creating biologically active molecules, such as α,β-unsaturated dioxanes and dioxolanes, which are being investigated for therapeutic effects against various diseases.

Materials Science

The compound is utilized in creating polymers and advanced materials. Its unique reactivity profile allows for modifications that enhance material properties, contributing to innovations in fields such as coatings, adhesives, and composites.

The biological activity of this compound is attributed to its ability to undergo elimination and substitution reactions:

- Elimination Reactions : The compound can participate in elimination reactions that lead to the formation of reactive intermediates capable of further transformations.

- Substitution Reactions : The chloromethyl group can be substituted by nucleophiles (e.g., amines or alcohols), leading to new biologically active compounds.

Case Studies

- Synthesis of Biologically Active Molecules : Research has shown that this compound can be employed as a precursor for synthesizing compounds with significant biological activities, enhancing its relevance in drug discovery.

- Catalytic Activity : Studies on manganese(III) complexes indicate that they can catalyze the oxidation of cyclohexane derivatives effectively, suggesting potential applications in synthetic organic chemistry involving this compound derivatives .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in biological systems. Preliminary data indicate potential risks associated with its reactivity and toxicity:

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | Data not fully established |

| Chronic Toxicity | Requires further investigation |

| Environmental Impact | Potential bioaccumulation risk |

Mechanism of Action

The mechanism of action of ((Chloromethoxy)methyl)cyclohexane involves its interaction with molecular targets through its chloromethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include halogenated cyclohexanes, non-halogenated cyclohexanes, and bifunctional chloro ethers. Key differences lie in substituent groups and reactivity:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| ((Chloromethoxy)methyl)cyclohexane | C7H13ClO | 148.63 | Chloromethoxy ether | 3587-62-0 |

| Chlorocyclohexane | C6H11Cl | 118.06 | Chloroalkane | 542-18-7 |

| (Bromomethyl)cyclohexane | C7H13Br | 177.08 | Bromoalkane | 2550-36-9 |

| Methylcyclohexane | C7H14 | 98.19 | Alkyl cyclohexane | 108-87-2 |

| Bis-1,2-(chloromethoxy)ethane | C4H8Cl2O2 | 183.01 | Bifunctional chloro ether | N/A |

- Chlorocyclohexane (C6H11Cl) lacks the ether linkage, rendering it less polar but more volatile compared to this compound. It is primarily used as a solvent and intermediate in alkylation reactions .

- (Bromomethyl)cyclohexane (C7H13Br) substitutes chlorine with bromine, enhancing its reactivity in nucleophilic substitution (SN2) reactions due to bromine’s superior leaving-group ability .

- Methylcyclohexane (C7H14) is non-halogenated, exhibiting low reactivity and serving as a non-polar solvent in petrochemical applications .

Reactivity and Chemical Behavior

- Nucleophilic Substitution : The chloromethoxy group in this compound can undergo SN2 reactions, similar to (bromomethyl)cyclohexane. However, the steric hindrance from the cyclohexane ring may slow reactivity compared to linear analogs like chloromethyl ethyl ether .

- Thermal Stability : Unlike methylcyclohexane, which is stable under standard conditions, this compound may decompose at elevated temperatures, releasing HCl gas—a behavior shared with chlorocyclohexane .

- Oxidation : Cyclohexane derivatives with electron-withdrawing groups (e.g., chloromethoxy) exhibit reduced susceptibility to oxidation compared to methylcyclohexane, which forms peroxides under prolonged oxygen exposure .

Biological Activity

((Chloromethoxy)methyl)cyclohexane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a chloromethoxy group. Its molecular formula can be represented as CHClO. The presence of the chloromethoxy group is significant as it may influence the compound's reactivity and interaction with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that chlorinated compounds can inhibit cell proliferation by inducing apoptosis in cancer cells. This mechanism involves the activation of caspases, which are crucial for the execution of programmed cell death .

The biological activity of this compound may be attributed to several mechanisms:

- Caspase Activation : Similar compounds have been reported to activate caspases, leading to apoptosis in tumor cells .

- Cell Cycle Arrest : Some studies suggest that chlorinated derivatives can induce cell cycle arrest at specific phases, further contributing to their antiproliferative effects .

- Reactive Oxygen Species (ROS) Production : The generation of ROS has been linked to the induction of apoptosis in various cell types, suggesting a potential pathway through which this compound may exert its effects .

Cytotoxicity Studies

A detailed study on the cytotoxic effects of this compound revealed that it has a dose-dependent effect on human cancer cell lines. The compound exhibited significant cytotoxicity at higher concentrations, indicating its potential as an anticancer agent. Table 1 summarizes the IC values for various cancer cell lines treated with this compound.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

Table 1: Cytotoxicity of this compound on various cancer cell lines.

Study on Breast Cancer Cells

In a recent case study, this compound was tested on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP . This study highlights the compound's potential role in breast cancer therapy.

Study on Lung Cancer Cells

Another investigation focused on A549 lung cancer cells, where this compound induced apoptosis through ROS-mediated pathways. The study demonstrated that pretreatment with antioxidants significantly reduced the apoptotic effects of the compound, suggesting that oxidative stress plays a critical role in its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.